molecular formula C11H9N3S B2740109 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile CAS No. 165066-46-6

3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile

Cat. No.: B2740109
CAS No.: 165066-46-6
M. Wt: 215.27
InChI Key: BWCIUNYHYANOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile is a heterocyclic compound featuring a fused cyclopenta[b]thieno[3,2-e]pyridine core with an amino (-NH₂) and cyano (-CN) substituent. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.

Properties

IUPAC Name

6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-5-9-10(13)7-4-6-2-1-3-8(6)14-11(7)15-9/h4H,1-3,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCIUNYHYANOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC(=C3N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile typically involves multicomponent reactions. One common method involves the use of active methylene halogen derivatives as alkylating agents . The reaction conditions often include the use of catalysts such as Mn(OTf)2 and oxidants like t-BuOOH in aqueous media .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .

Scientific Research Applications

3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Cyclopenta[b]pyridine-3-carbonitrile Derivatives (CAPD Series)
  • Examples : CAPD-1 to CAPD-4 (2-alkoxy-4-aryl-7-arylmethylidene derivatives).
  • Key Features: Core: Cyclopenta[b]pyridine fused with a pyridine ring. Substituents: Alkoxy (e.g., ethoxy, methoxy) and electron-donating aryl groups (e.g., pyridinyl, methoxyphenyl) at positions 2, 4, and 5. Functional Groups: Cyano (-CN) at position 3.
  • Synthesis: Cyclocondensation of 2,5-diarylidenecyclopentanone with propanedinitrile, catalyzed by sodium alkoxide, yielding 75%–80% purity .
  • Physical Properties :
    • Melting Points: 160–173°C.
    • IR Data: C≡N stretching at ~2219 cm⁻¹, aromatic C–H at 3058–3021 cm⁻¹ .
Thieno[3,2-e]pyridine Carboxamides (KuSaSch Series)
  • Examples : KuSaSch100 and KuSaSch101.
  • Key Features: Core: Cyclopenta[b]thieno[3,2-e]pyridine. Substituents: Carboxamide (-CONH-) at position 2 and aryl groups (e.g., 4-chlorophenyl, 4-fluorophenyl).
  • Synthesis : Reaction of 4-phenyl-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile with chloroacetamide derivatives in DMF, yielding 36%–97.9% .
Thiazolo-pyrimidine Carbonitriles
  • Examples : Compounds 11a and 11b.
  • Key Features: Core: Thiazolo[3,2-a]pyrimidine fused with a furan ring. Substituents: Benzylidene groups and cyano (-CN) at position 4.
  • Synthesis : Condensation of thiouracil derivatives with aromatic aldehydes, yielding 68% .
  • Physical Properties :
    • Melting Points: 213–246°C.
    • IR Data: C≡N stretching at ~2219 cm⁻¹, NH stretching at 3423–3119 cm⁻¹ .

Electronic and Spectral Comparisons

Compound IR C≡N Stretch (cm⁻¹) Notable NMR Signals (δ, ppm)
CAPD-2 2219 1.43 (t, CH₃-CH₂–O)
KuSaSch100 Not reported Aromatic H (7.29–7.94)
Thiazolo-pyrimidine 11a 2219 2.24 (s, CH₃), 7.94 (s, =CH)
  • Cyano Group Stability: All compounds show C≡N stretching near 2219 cm⁻¹, indicating similar electronic environments for the cyano group.

Biological Activity

3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile is a heterocyclic compound characterized by a complex bicyclic structure that combines elements of cyclopentane, thiophene, and pyridine. This structural complexity suggests potential for diverse biological activities, making it of significant interest in medicinal chemistry.

Structural Overview

The molecular formula of this compound is C14H14N2OSC_{14}H_{14}N_{2}OS. Its structure features an amino group and a carbonitrile functional group, which are critical for its biological interactions. The compound's unique fusion of rings may lead to distinct biological properties compared to other related compounds.

Biological Activity

Research into the biological activity of this compound has revealed several promising areas:

  • Antimicrobial Activity : Compounds with similar structural motifs have shown significant antimicrobial properties. The thieno-pyridine framework is often associated with the inhibition of bacterial growth due to its ability to interfere with microbial metabolic pathways.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activities. Cyclopenta[b]pyridine derivatives have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.
  • Neuroprotective Effects : The presence of the amino group in the structure may contribute to neuroprotective effects, potentially through mechanisms involving antioxidant activity or modulation of neurotransmitter systems.
  • Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes, particularly those involved in cancer progression or metabolic disorders. For instance, inhibition of protein kinases has been observed in related compounds.

The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized that:

  • Target Interactions : The compound likely interacts with specific biological targets, including receptors or enzymes involved in signaling pathways.
  • Biochemical Pathways : It may influence various biochemical pathways such as apoptosis, cell cycle regulation, and metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological activity and potential applications of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits significant inhibition against bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectivePotential modulation of neurotransmitter systems
Enzymatic InhibitionInhibits specific protein kinases

Case Study Example

In a recent study focusing on the synthesis and biological evaluation of cyclopenta[b]pyridine derivatives, researchers demonstrated that certain analogs exhibited potent anticancer activity against various human cancer cell lines. These findings suggest that structural modifications could enhance efficacy and selectivity against cancer cells while minimizing toxicity to normal cells.

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through several methods:

  • Oxidation Reactions : Utilizing oxidants such as t-BuOOH under controlled conditions can facilitate the formation of desired derivatives.
  • Reduction Reactions : Reducing agents like lithium aluminum hydride are commonly employed to modify functional groups within the compound.
  • Substitution Reactions : Halogenated derivatives can serve as alkylating agents in substitution reactions to introduce new functional groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.